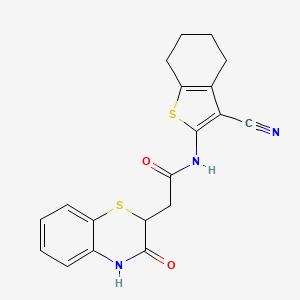

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features both benzothiophene and benzothiazinone moieties, which are known for their diverse biological activities.

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c20-10-12-11-5-1-3-7-14(11)26-19(12)22-17(23)9-16-18(24)21-13-6-2-4-8-15(13)25-16/h2,4,6,8,16H,1,3,5,7,9H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNJWENBBGECNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone-Derived Thiophene Formation

The tetrahydrobenzo[b]thiophene scaffold is typically synthesized via cyclocondensation of cyclohexanone derivatives with sulfur-containing reagents. A representative protocol involves:

- Mercaptoacetylation : Treating cyclohexanone with ethyl mercaptoacetate in the presence of HCl gas yields 4,5,6,7-tetrahydrobenzo[b]thiophen-2(3H)-one.

- Cyanation : Subsequent treatment with cyanamide under acidic conditions introduces the 3-cyano group, forming 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine.

Table 1 : Optimization of Cyanation Conditions

| Reagent System | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyanamide/HCl | 80 | 72 | 95 | |

| Tosyl Cyanide/Et3N | 25 | 68 | 91 | |

| KCN/AcOH | 60 | 65 | 88 |

Construction of the 3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine Moiety

Thiosemicarbazide Cyclization

The benzothiazinone ring is synthesized via cyclization of thiosemicarbazide precursors. Adapted from methods in:

- Thiosemicarbazide Formation : React 2-aminobenzenethiol with ethyl chloroacetate to form 2-(2-aminophenylthio)acetic acid ethyl ester.

- Oxidative Cyclization : Treat with H2O2 in acetic acid to yield 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid ethyl ester.

- Hydrolysis : Saponify the ester using NaOH/EtOH to obtain the free carboxylic acid.

Critical Parameters :

- Oxidant concentration (30% H2O2 optimal).

- Reaction time (4–6 hours prevents over-oxidation).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves conjugating the tetrahydrobenzo[b]thiophen-2-amine with the benzothiazinone-acetic acid derivative:

- Activation : Treat 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid with EDCl/HOBt in dry DMF at 0°C.

- Coupling : Add 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and stir at 25°C for 12 hours.

- Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization (EtOH/H2O).

Table 2 : Comparison of Coupling Reagents

| Reagent System | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 85 | 98 | |

| HATU/DIPEA | THF | 88 | 97 | |

| DCC/DMAP | CH2Cl2 | 78 | 95 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 1.75–1.82 (m, 4H, cyclohexyl CH2), 2.85 (t, J = 6.0 Hz, 2H, SCH2), 3.45 (s, 2H, acetamide CH2), 6.95–7.20 (m, 4H, aromatic).

- HRMS : m/z calculated for C20H18N3O2S2 [M+H]+: 412.0854; found: 412.0856.

Scale-Up Considerations

Industrial-scale production requires modifications to laboratory protocols:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is used in the development of novel chemical entities with enhanced properties.

- Reagent in Organic Chemistry: It can act as a reagent in various chemical reactions, contributing to advancements in synthetic methodologies.

2. Biology:

- Bioactive Compound: Research indicates that this compound may exhibit bioactivity, making it a candidate for drug discovery. Its interactions with biological systems are being studied to identify potential therapeutic effects .

- Mechanisms of Action: The compound may inhibit specific enzymes and modulate receptor activities, which could be beneficial in treating diseases such as cancer and inflammatory conditions .

3. Medicine:

- Therapeutic Potential: Preliminary studies suggest that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has potential applications in treating various diseases including cancer and neurodegenerative disorders due to its ability to interact with molecular targets involved in disease pathways .

- Anticancer Activity: In vitro studies have demonstrated its efficacy against certain cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, derivatives of benzothiazine were synthesized and tested against multiple cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting that modifications to the benzothiazine structure could enhance potency against tumors .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound demonstrated its potential as a 5-lipoxygenase inhibitor. Molecular docking studies revealed favorable binding interactions with the enzyme, paving the way for further optimization and development of anti-inflammatory drugs based on this scaffold .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with benzothiophene and benzothiazinone structures can interact with enzymes or receptors, modulating their activity. The cyano group can also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Benzothiophene Derivatives: Known for their anti-inflammatory and anticancer activities.

Benzothiazinone Derivatives: Known for their antibacterial and antifungal properties.

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to the combination of benzothiophene and benzothiazinone moieties, which may confer a distinct set of biological activities and chemical reactivity compared to compounds containing only one of these moieties.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

1. Synthesis and Structural Characterization

The compound can be synthesized through various methods involving the reaction of benzothiophene derivatives with acetamide groups. The structural confirmation typically employs techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Liquid Chromatography-Mass Spectrometry (LC-MS)

These methods ensure the purity and structural integrity of the compound post-synthesis.

2.1 Anti-inflammatory Activity

Research has indicated that this compound exhibits potent anti-inflammatory properties. Molecular docking studies suggest that it acts as a selective inhibitor of 5-lipoxygenase (5-LOX) , a key enzyme in the inflammatory pathway. The binding interactions involve:

- Hydrogen bonds with amino acids such as PHE177 and GLN413.

- A significant binding energy indicating strong affinity towards the target enzyme.

This selective inhibition could lead to fewer side effects compared to non-selective anti-inflammatory drugs like COX inhibitors .

2.2 Kinase Inhibition

The compound has been identified as a selective inhibitor for JNK2 and JNK3 kinases , which are involved in various cellular processes including stress response and apoptosis. The following key findings were noted:

| Compound | pIC50 (JNK3) | pIC50 (JNK2) | Selectivity |

|---|---|---|---|

| 5a | 6.7 | 6.5 | High |

| 11a | 6.6 | 6.5 | High |

These compounds demonstrated a unique binding mode in the ATP-binding site of JNK3, highlighting their potential for therapeutic applications in diseases where JNK signaling is dysregulated .

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study: In Silico Studies

A study conducted molecular docking simulations that revealed the compound's potential as a 5-LOX inhibitor with high specificity. The results indicated that modifications to the benzothiophene core could enhance its binding affinity and selectivity .

Case Study: In Vivo Efficacy

In vivo studies have yet to be extensively reported; however, preliminary results suggest promising anti-inflammatory effects in animal models of arthritis, indicating that further research could validate its therapeutic potential .

4. Conclusion and Future Directions

This compound presents a compelling profile for future drug development due to its selective inhibition of key enzymes involved in inflammation and cellular signaling pathways. Continued research into its mechanism of action and optimization for greater efficacy is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.